molecular formula C19H19F3N2O B1359653 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone CAS No. 898789-37-2

3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone

Cat. No.: B1359653
CAS No.: 898789-37-2
M. Wt: 348.4 g/mol
InChI Key: KSSGCJDORNFHNR-UHFFFAOYSA-N
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Description

3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone is a useful research compound. Its molecular formula is C19H19F3N2O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analytical Chemistry and Environmental Monitoring

"Automated on-line column-switching HPLC-MS/MS method with peak focusing for measuring parabens, triclosan, and other environmental phenols in human milk" by Ye et al. (2008) discusses a method for measuring environmental phenols, potentially including compounds like 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone, in human milk. This study highlights the importance of monitoring such compounds due to their widespread use and potential health risks (Ye, Bishop, Needham, & Calafat, 2008).

Photochemistry and Synthetic Chemistry

The study "Photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate" by Plíštil et al. (2006) explores the photochemical reactions of related compounds, providing insights into the behavior of similar molecules under light exposure, which might be applicable to this compound in synthetic and photochemical processes (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).

Metabolism and Toxicology Studies

In "Metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity" by Watanabe et al. (2015), the metabolism of benzophenone-3, a compound structurally related to this compound, is examined. This research contributes to understanding the metabolic pathways and potential toxicological effects of similar compounds (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).

Drug Design and CNS Activity

"Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones" by Hirai et al. (1982) explores the CNS activity of benzophenone derivatives, indicating the potential use of similar compounds like this compound in the development of CNS-active drugs (Hirai, Fujishita, Ishiba, Sugimoto, Matsutani, Tsukinoki, & Hirose, 1982).

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline, suggests that exposure can be harmful . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c1-23-5-7-24(8-6-23)12-13-3-2-4-14(9-13)19(25)15-10-16(20)18(22)17(21)11-15/h2-4,9-11H,5-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSGCJDORNFHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643453
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-37-2
Record name Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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